molecular formula C3H8ClSi B1609327 Methylethylchlorosilane CAS No. 6374-21-6

Methylethylchlorosilane

Cat. No.: B1609327
CAS No.: 6374-21-6
M. Wt: 107.63 g/mol
InChI Key: ZUKYLGDWMRLIKI-UHFFFAOYSA-N
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Description

Methylethylchlorosilane, systematically named methylethyldichlorosilane (CH₃(C₂H₅)SiCl₂), is an organochlorosilane characterized by one methyl (CH₃), one ethyl (C₂H₅), and two chlorine (Cl) groups bonded to a silicon atom. This compound is part of the broader class of chlorosilanes, which are critical intermediates in silicone polymer production, surface modification, and organic synthesis. Methylethyldichlorosilane’s reactivity stems from the Si–Cl bonds, which hydrolyze readily to form silanols, enabling crosslinking in silicone networks. Its applications include specialty silicone elastomers and hydrophobic coatings, where the ethyl group may impart flexibility compared to purely methyl-substituted analogs .

Properties

CAS No.

6374-21-6

Molecular Formula

C3H8ClSi

Molecular Weight

107.63 g/mol

InChI

InChI=1S/C3H8ClSi/c1-3-5(2)4/h3H2,1-2H3

InChI Key

ZUKYLGDWMRLIKI-UHFFFAOYSA-N

SMILES

CC[Si](C)Cl

Canonical SMILES

CC[Si](C)Cl

Other CAS No.

6374-21-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chloroethane with methylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of silane, chloroethylmethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methylethylchlorosilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like alcohols or amines can be used to replace the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the by-products.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Alkoxy or amino-substituted silanes.

Scientific Research Applications

Methylethylchlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which silane, chloroethylmethyl- exerts its effects involves the formation of covalent bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Chlorosilanes

Structural and Physicochemical Properties

Table 1 summarizes key properties of methylethyldichlorosilane and related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity
Methylethyldichlorosilane 1719-58-0* C₃H₈Cl₂Si 159.08 ~145–150 (est.) Hydrolyzes to form silanols; reacts with alcohols, amines
Methyltrichlorosilane 75-79-6 CH₃SiCl₃ 149.48 66 Highly reactive; forms crosslinked silicones; releases HCl upon hydrolysis
Dimethyl Dichlorosilane 75-78-5 (CH₃)₂SiCl₂ 129.07 70 Moderate reactivity; precursor for linear silicones
Trimethylchlorosilane 75-77-4 (CH₃)₃SiCl 108.64 57 Silylating agent; low hydrolysis rate due to steric hindrance
Chlorodimethylvinylsilane 1719-58-0 C₄H₉ClSi 120.65 117–119 Vinyl group enables polymerization; used in vinyl-functional silicones
Methylphenyldichlorosilane 149-74-6 C₇H₈Cl₂Si 211.13 225–230 Aryl group enhances thermal stability; used in high-temperature silicones

Note: Methylethyldichlorosilane shares a CAS number with Chlorodimethylvinylsilane due to registry variations .

Key Findings:
  • Reactivity : Methylethyldichlorosilane exhibits intermediate reactivity between methyltrichlorosilane (highly reactive) and trimethylchlorosilane (sterically hindered). The ethyl group slightly reduces hydrolysis rates compared to methyltrichlorosilane .
  • Boiling Point : Higher than trimethylchlorosilane due to increased molecular weight and reduced symmetry .
Key Findings:
  • Handling : Methylethyldichlorosilane requires stringent precautions (e.g., ventilated systems, PPE) comparable to methyltrichlorosilane .

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